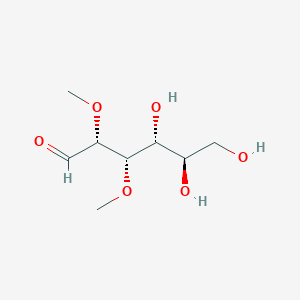
2,3-Di-O-methyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the second and third positions are replaced by methoxy groupsThe molecular formula of this compound is C8H16O6, and it has a molecular weight of 208.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as silver oxide or sodium hydride. This reaction selectively methylates the hydroxyl groups at the second and third positions .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Di-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2,3-Di-O-methyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound serves as a substrate in studies of carbohydrate metabolism and transport.
Medicine: It is investigated for its potential role in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: The compound is used in the production of biodegradable polymers and other materials .
Mécanisme D'action
The mechanism of action of 2,3-Di-O-methyl-D-glucose involves its interaction with specific enzymes and transporters in biological systems. The methoxy groups at the second and third positions may influence its binding affinity and specificity. The compound can act as a competitive inhibitor of glucose transporters, affecting glucose uptake and metabolism .
Comparaison Avec Des Composés Similaires
D-glucose: The parent compound with hydroxyl groups at all positions.
2,3,4,6-Tetra-O-methyl-D-glucose: A fully methylated derivative of D-glucose.
3-O-methyl-D-glucose: A derivative with a single methoxy group at the third position.
Uniqueness: 2,3-Di-O-methyl-D-glucose is unique due to its selective methylation at the second and third positions, which imparts distinct chemical and biological properties. This selective modification allows for specific interactions in biochemical pathways and makes it a valuable tool in research .
Propriétés
Numéro CAS |
4261-27-2 |
|---|---|
Formule moléculaire |
C8H16O6 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
CPALRJNELRTQTO-ULAWRXDQSA-N |
SMILES isomérique |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC |
SMILES canonique |
COC(C=O)C(C(C(CO)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



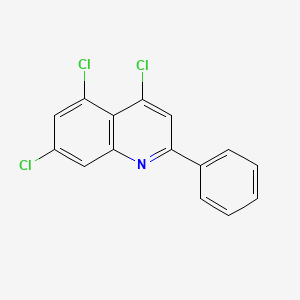
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)

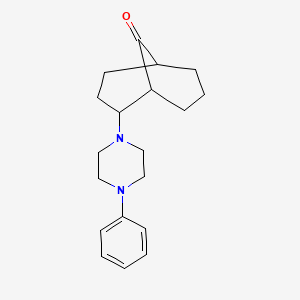
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
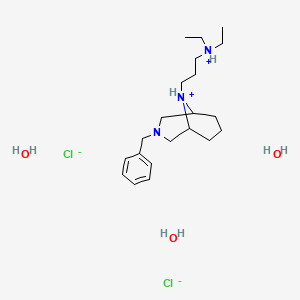

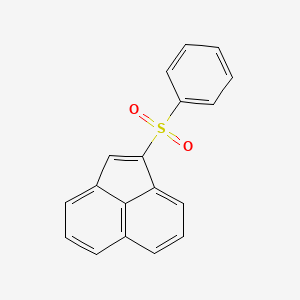
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
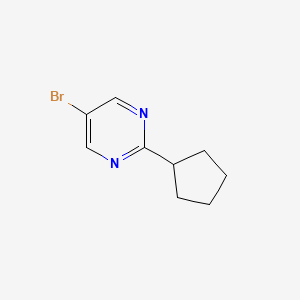
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
